1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile is a compound with a unique structure that includes a benzoxaborole ring fused with a nitrile group.
Mechanism of Action
Target of Action
Benzoxaboroles, a class of compounds to which this molecule belongs, have been shown to have potent activity against various targets, including enzymes like phosphodiesterase 4 (pde4) and various pathogens such asPlasmodium falciparum .
Mode of Action
Benzoxaboroles are known to interact with their targets via the boron atom, which can form reversible covalent bonds with active site residues, leading to inhibition of the target’s function .
Biochemical Pathways
Given the broad range of targets that benzoxaboroles can interact with, it is likely that multiple pathways could be affected, leading to downstream effects such as inhibition of pathogen growth or reduction of inflammation .
Pharmacokinetics
Benzoxaboroles are generally known for their good bioavailability and stability, which makes them attractive candidates for drug development .
Result of Action
Based on the known effects of benzoxaboroles, it can be inferred that the compound may lead to inhibition of target function, resulting in therapeutic effects such as anti-inflammatory or antiparasitic activity .
Action Environment
Benzoxaboroles are generally stable under physiological conditions, and their action can be influenced by factors such as ph and the presence of certain biological molecules .
Preparation Methods
The synthesis of 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile typically involves organic synthesis techniques. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1-Hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various alkylating agents for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its boron-containing structure makes it useful in studying enzyme inhibition and molecular recognition.
Medicine: This compound has shown potential as an antifungal, antibacterial, and anti-inflammatory agent.
Industry: It is used in the development of new materials and catalysts.
Comparison with Similar Compounds
1-Hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile can be compared with other benzoxaborole derivatives such as:
1-Hydroxy-1,3-dihydro-2,1-benzoxaborole-6-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile.
2-(Hydroxymethyl)phenylboronic acid cyclic monoester: Another boron-containing compound with different functional groups.
The uniqueness of this compound lies in its nitrile group, which imparts distinct chemical reactivity and potential biological activity .
Properties
CAS No. |
947162-59-6 |
---|---|
Molecular Formula |
C8H6BNO2 |
Molecular Weight |
158.9 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.